RG7167
Descripción
MEK inhibitors target the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancers. RG7167 has been studied preclinically and clinically, with Phase I trials initiated as of 2014 . Its mechanism involves blocking MEK activity, thereby inhibiting downstream ERK phosphorylation. Notably, this compound uniquely modulates the AKT pathway in a context-dependent manner: it activates AKT signaling in control cell lines by suppressing ERK-dependent negative feedback loops but fails to induce this effect in BRAFV600E-mutant cells .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RG7167; RG 7167; RG-7167; CIF |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Mechanistic and Clinical Insights:
- Feedback Loop Modulation: this compound’s unique ability to activate AKT in non-BRAFV600E cells distinguishes it from inhibitors like trametinib, which broadly suppress MAPK signaling without similar feedback effects . This property may influence combination therapy strategies.
- Clinical Progress : While this compound remained in early-phase trials, cobimetinib and trametinib advanced to later stages due to stronger efficacy data. Trametinib’s approval underscored the importance of BRAF mutation status in MEK inhibitor efficacy, a factor relevant to this compound’s context-dependent activity .
- Cobimetinib’s combination use with vemurafenib demonstrated manageable toxicity, suggesting this compound might require similar combinatorial approaches .
Critical Research Findings and Implications
- Preclinical Differentiation : this compound’s suppression of ERK-dependent feedback in control clones (e.g., NIH3T3 cells) contrasts with its lack of effect in BRAFV600E mutants, highlighting the importance of tumor genetics in MEK inhibitor response . This finding suggests this compound may be more effective in tumors without BRAF mutations or in combination with BRAF inhibitors.
- Competitive Landscape : this compound’s early-phase status lagged behind competitors like cobimetinib and trametinib, which had clearer clinical benefits. However, its unique AKT modulation could offer niche applications in tumors reliant on cross-talk between MAPK and PI3K-AKT pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
